

Navigating Necroptosis: A Technical Guide to the Mechanism of RIPK1 Inhibition

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Compound of Interest		
Compound Name:	RIPK1-IN-24	
Cat. No.:	B15581611	Get Quote

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. Central to this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a key molecular switch, dictating cell fate towards survival or death. The kinase activity of RIPK1 is essential for the initiation of necroptosis, making it a prime therapeutic target for a host of inflammatory and degenerative diseases.

This technical guide provides an in-depth exploration of the mechanism of action of RIPK1 inhibitors in the context of necroptosis. While the specific inhibitor **RIPK1-IN-24** has been identified as a novel compound with a reported IC50 of 1.3 µM, detailed public information regarding its comprehensive preclinical data and specific experimental protocols is limited at the time of this publication. The primary research article, "Discovery of 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivatives as novel RIPK1 inhibitors via structure-based virtual screening" by Yu Y, et al., provides the initial characterization but is not yet widely available in its full text.

Therefore, this guide will focus on the well-established principles of RIPK1 inhibition in necroptosis, utilizing data from extensively studied representative RIPK1 inhibitors to illustrate the core concepts. The experimental protocols and data presented herein are based on established methodologies in the field and should be adapted for specific research needs.



The Core Mechanism: RIPK1 in the Necroptosis Signaling Cascade

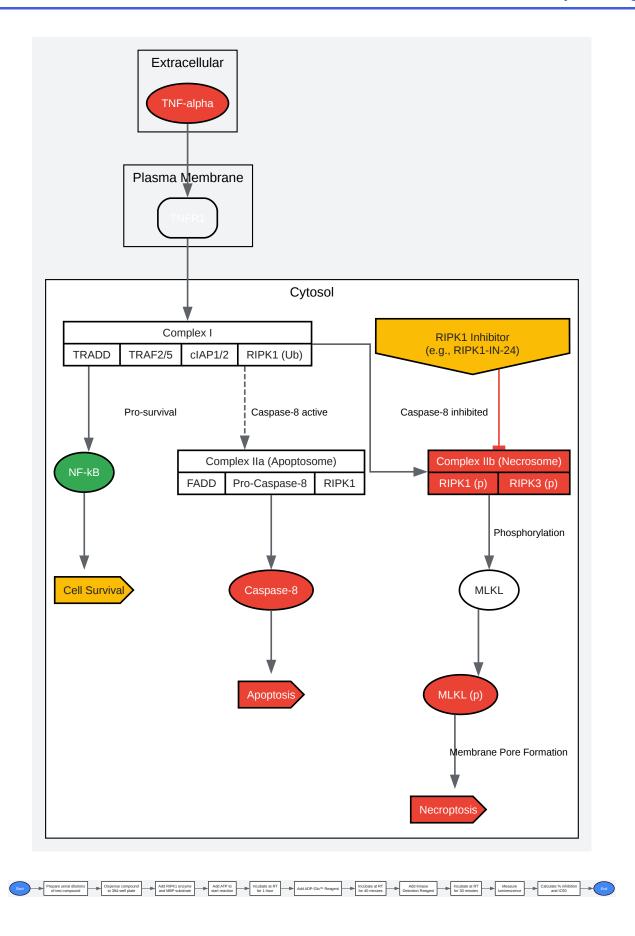
Under normal physiological conditions, stimulation of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1), leads to the formation of Complex I, a plasma membrane-bound signaling platform. Within Complex I, RIPK1 is polyubiquitinated, which serves as a scaffold for the recruitment of downstream signaling molecules, ultimately leading to the activation of the pro-survival NF-кВ pathway.

However, in situations where cellular inhibitor of apoptosis proteins (cIAPs) are depleted or caspase-8 is inhibited, RIPK1 can transition to a pro-death signaling role. Deubiquitinated RIPK1, along with other proteins, forms a cytosolic death-inducing signaling complex, known as Complex II. In the absence of active caspase-8, RIPK1 undergoes autophosphorylation and becomes catalytically active. This activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex called the necrosome. Activated RIPK3, in turn, phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagate inflammation.

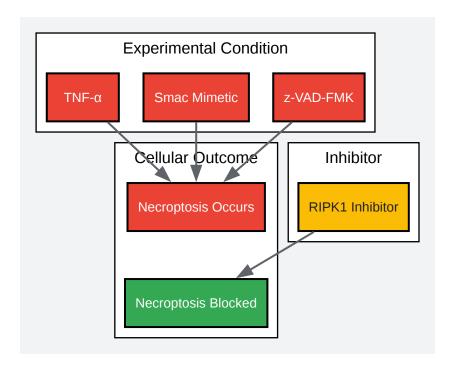
The primary mechanism of action of RIPK1 inhibitors in necroptosis is the direct inhibition of the kinase activity of RIPK1. By binding to the ATP-binding pocket or an allosteric site of the RIPK1 kinase domain, these inhibitors prevent the autophosphorylation of RIPK1 and its subsequent phosphorylation of RIPK3, thereby blocking the formation of the necrosome and the execution of necroptosis.

Molecular dynamics simulations suggest that some novel inhibitors, potentially including the class to which **RIPK1-IN-24** belongs, may act as Type II kinase inhibitors. These inhibitors typically bind to the 'DFG-out' inactive conformation of the kinase, offering a different mode of inhibition compared to Type I inhibitors that bind to the active 'DFG-in' conformation.









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